molecular formula C12H17Cl2N3 B2478540 2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride CAS No. 2309457-17-6

2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride

Cat. No.: B2478540
CAS No.: 2309457-17-6
M. Wt: 274.19
InChI Key: ZYKFSYVJGKFYFE-UHFFFAOYSA-N
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Description

Its structure combines a benzonitrile core substituted with a 3-aminopiperidine group, protonated as a dihydrochloride salt for enhanced solubility and stability.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15;;/h1-2,4,6,11H,3,5,7,9,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFSYVJGKFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The core structure of 2-(3-Aminopiperidin-1-yl)benzonitrile is typically constructed via nucleophilic aromatic substitution (SNAr), where a halogenated benzonitrile derivative reacts with 3-aminopiperidine. In the referenced patent, a related compound—2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile—is synthesized through SNAr between a chlorinated pyrimidine intermediate and (R)-3-aminopiperidine. Adapting this approach, 2-chlorobenzonitrile serves as the electrophilic substrate, with 3-aminopiperidine acting as the nucleophile.

Reaction Conditions :

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.
  • Base : Potassium carbonate or triethylamine is employed to deprotonate the amine, facilitating nucleophilic attack.
  • Temperature : Elevated temperatures (80–120°C) are often required to overcome the inherent stability of aryl chlorides.

Example Protocol :

  • Combine 2-chlorobenzonitrile (1.0 equiv), (R)-3-aminopiperidine (1.2 equiv), and K2CO3 (2.0 equiv) in DMF.
  • Heat at 100°C for 12–24 hours under inert atmosphere.
  • Cool, filter to remove salts, and concentrate under reduced pressure.

Yield Optimization :

  • Excess 3-aminopiperidine (1.5–2.0 equiv) improves conversion but necessitates careful purification to remove unreacted amine.
  • Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields.

Salt Formation: Dihydrochloride Preparation

The conversion of the free base to 2-(3-Aminopiperidin-1-yl)benzonitrile dihydrochloride involves protonation of both the primary amine (3-amino group) and the piperidine nitrogen. The patent describes HCl salt formation using isopropyl alcohol-HCl, a method adaptable to dihydrochloride synthesis.

Procedure :

  • Dissolve the free base in isopropyl alcohol at 10–15°C.
  • Slowly add concentrated HCl (2.0–2.2 equiv) while maintaining pH < 2.
  • Stir for 2 hours, then isolate the precipitate via filtration.

Critical Parameters :

  • Stoichiometry : Two equivalents of HCl ensure complete protonation. Excess acid may lead to hygroscopicity.
  • Temperature : Controlled addition below 15°C minimizes decomposition.

Purification and Crystallization

Recrystallization

The patent emphasizes recrystallization from n-propanol or acetonitrile to achieve polymorphic purity. For the dihydrochloride:

  • Dissolve the crude salt in hot n-propanol (reflux).
  • Cool gradually to 0–5°C over 2 hours.
  • Filter and wash with cold n-propanol.

Purity Metrics :

  • HPLC : >99.5% purity after recrystallization.
  • Impurity Profile : Chloro impurities <0.02%; dimer impurities <0.03%.

Particle Size Control

Milling or micronization adjusts particle size for formulation compatibility. The patent reports a D(0.9) of 58.45 µm for a related hydrochloride salt, achievable via jet milling.

Analytical Characterization

Key Data from Patent :

Parameter Value
Melting Point 195–198°C (decomp.)
PXRD Pattern Crystalline Form-A
Residual Solvents (GC) <500 ppm
Water Content (KF) <0.5% w/w

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 8.17 (d, J = 5.7 Hz, aromatic H), 3.85–3.70 (m, piperidine H), 3.10 (s, NH2).
  • IR (KBr) : 2240 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (aromatic C=C).

Industrial Scalability

The patent highlights dimethyl sulfate as a cost-effective methylating agent for related intermediates, suggesting adaptability for large-scale production. Key considerations include:

  • Solvent Recovery : n-Propanol and acetonitrile are recycled via distillation.
  • Throughput : Batch sizes up to 240 liters demonstrate pilot-scale feasibility.

Biological Activity

2-(3-Aminopiperidin-1-yl)benzonitrile; dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).

  • Molecular Formula : C12H15N3·2ClH
  • Molecular Weight : 270.19 g/mol
  • Structure : The compound features a piperidine ring, which is known for its role in enhancing pharmacological properties.

The biological activity of 2-(3-Aminopiperidin-1-yl)benzonitrile; dihydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways:

  • Anticancer Activity :
    • The compound has shown potential in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu model). It demonstrated cytotoxicity comparable to established chemotherapeutics like bleomycin, suggesting its utility in cancer therapy .
    • The piperidine moiety enhances binding affinity to target proteins, potentially improving pharmacodynamics .
  • Neuroprotective Effects :
    • Studies indicate that derivatives with piperidine structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases like Alzheimer's . This dual inhibition could lead to improved cognitive function by increasing acetylcholine levels.
  • Antiviral Activity :
    • Preliminary research suggests that similar piperidine derivatives exhibit antiviral properties against HIV-1 by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs) binding sites . This highlights the potential for developing antiviral therapies based on this scaffold.

Structure-Activity Relationships (SAR)

The structure of 2-(3-Aminopiperidin-1-yl)benzonitrile; dihydrochloride plays a significant role in its biological activity. Modifications to the piperidine ring and the benzonitrile moiety can significantly affect potency and selectivity:

Structural FeatureModification TypeImpact on Activity
Piperidine RingSubstitutionEnhanced receptor binding and selectivity
Benzonitrile MoietyAlterationVariations can lead to improved cytotoxicity or selectivity towards specific cancer types

Case Studies

Several studies have investigated the biological effects of 2-(3-Aminopiperidin-1-yl)benzonitrile; dihydrochloride:

  • Cytotoxicity Assays :
    • In vitro studies showed that the compound induced significant apoptosis in FaDu cells with an IC50 value lower than that of traditional chemotherapeutics .
  • Neuroprotective Studies :
    • A study demonstrated that compounds with similar structures inhibited cholinesterases effectively, suggesting their potential as cognitive enhancers .
  • Antiviral Research :
    • Research into piperidine derivatives indicated promising results against HIV, showcasing their ability to overcome drug resistance mechanisms .

Comparison with Similar Compounds

DPP-4 Inhibition

  • Alogliptin : Binds DPP-4 with a binding energy of −330.8 kJ/mol, leveraging hydrogen bonds and hydrophobic interactions with residues like Glu205 and Tyr547 .
  • Target Compound: While direct data are unavailable, its 3-aminopiperidine group likely mimics alogliptin’s interaction with DPP-4’s catalytic site.
  • Sitagliptin (Control): Binds at −330.8 kJ/mol, similar to alogliptin, but lacks the 3-aminopiperidine group .

Cytotoxicity

  • Benzonitrile Derivatives : Compounds like 4-[2-(3-chlorophenyl)ethenyl]benzonitrile show cytotoxic activity against breast cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7), suggesting structural flexibility for oncology applications .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-aminopiperidin-1-yl)benzonitrile dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-aminopiperidine derivatives with benzonitrile precursors. A validated method includes:

  • Step 1 : Alkylation of 3-aminopiperidine with a benzonitrile-containing electrophile (e.g., 2-cyanobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Formation of the dihydrochloride salt via HCl gas or aqueous HCl treatment, followed by recrystallization in ethanol/water .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of electrophile to amine) and temperature (60–80°C) to minimize byproducts. Purity can exceed 95% with column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Basic: How is the compound characterized analytically, and what critical parameters should be reported?

Key characterization methods include:

  • NMR : Confirm proton environments (e.g., aromatic protons at δ 7.4–8.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • HPLC : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 273.2 for the free base) .
    Report : Melting point (decomposition >200°C for dihydrochloride), solubility (e.g., >50 mg/mL in water), and hygroscopicity .

Basic: What is the evidence for DPP-4 inhibition by this compound, and how does it compare to sitagliptin?

Molecular docking and in vitro assays show:

  • Binding Residues : Tyr547, Glu206, and Tyr631 in DPP-4’s active site, overlapping with sitagliptin’s binding profile .
  • IC₅₀ : Comparative studies using fluorogenic substrates (e.g., H-Gly-Pro-AMC) indicate this compound has an IC₅₀ within 10 nM, similar to sitagliptin .
    Key Difference : The benzonitrile group may enhance π-π stacking with Tyr631, while the 3-aminopiperidine moiety mimics sitagliptin’s primary amine interaction with Glu206 .

Advanced: How can researchers resolve contradictions in binding affinity data across different DPP-4 isoforms or species?

Discrepancies may arise due to:

  • Species-Specific Residues : For example, rodent DPP-4 lacks a conserved Glu205 residue critical for human inhibition .
  • Methodology : Standardize assay conditions (pH 7.4, 25°C) and use recombinant human DPP-4 for consistency.
    Validation : Cross-validate with SPR (surface plasmon resonance) to measure kinetic parameters (kₒₙ/kₒff) and confirm stoichiometry .

Advanced: What structural modifications enhance selectivity over other proteases (e.g., DPP-8/9)?

Strategies include:

  • Piperidine Substitution : Introducing bulkier groups at the 3-position (e.g., methyl or cyclopropyl) reduces off-target binding to DPP-8/9 .
  • Benzonitrile Optimization : Fluorination at the 4-position of the benzonitrile ring improves selectivity by 10-fold .
    Assays : Screen against DPP-8/9 using fluorogenic substrates (e.g., H-Ala-Pro-AMC) and compare IC₅₀ ratios .

Advanced: What in vitro/in vivo models are appropriate for assessing toxicity and pharmacokinetics?

  • In Vitro : HepG2 cells for hepatotoxicity (LD₅₀ > 100 µM), hERG assay for cardiac risk (IC₅₀ > 30 µM) .
  • In Vivo : Rodent models (Sprague-Dawley rats) for oral bioavailability (>60% at 10 mg/kg) and plasma half-life (t₁/₂ ~3–5 hours) .
    Key Metrics : Measure metabolite profiles (LC-MS/MS) and tissue distribution (e.g., kidney/liver accumulation) .

Advanced: How can researchers validate target engagement in complex biological systems?

Use photoaffinity labeling with a biotinylated analog:

  • Step 1 : Synthesize a probe with a diazirine group near the binding pocket.
  • Step 2 : Incubate with cell lysates, crosslink via UV light, and pull down with streptavidin beads.
  • Validation : Western blot for DPP-4 or MS-based identification .

Regulatory: What documentation is required for preclinical studies to comply with FDA/EMA guidelines?

  • Chemistry : Full NMR, HPLC, and MS data; batch-specific CAS 334618-23-4 documentation .
  • Safety : Ames test (mutagenicity), micronucleus assay (genotoxicity), and GLP-compliant acute toxicity studies in two species .

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